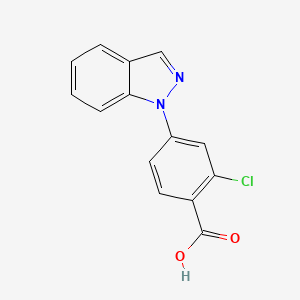

2-chloro-4-(1H-indazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-indazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-12-7-10(5-6-11(12)14(18)19)17-13-4-2-1-3-9(13)8-16-17/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBFSKUHYGCYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC(=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1H-indazol-1-yl)benzoic acid typically involves the formation of the indazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This reaction can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1H-indazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(1H-indazol-1-yl)benzoic acid has shown significant potential in drug development, particularly as a scaffold for designing new therapeutic agents. Its derivatives may exhibit:

- Anticancer Activity : Indazole derivatives are widely studied for their anticancer properties. Research indicates that compounds similar to this compound can inhibit tumor growth in various cancer cell lines, including colon cancer models .

- Antifungal Properties : Studies have demonstrated that indazole derivatives possess antifungal activity against Candida species, suggesting that this compound may also have similar capabilities .

Enzyme Inhibition Studies

The compound is utilized in studies examining enzyme inhibition and protein-ligand interactions. Its interactions with specific enzymes involved in metabolic pathways can lead to insights into its potential therapeutic uses . For instance:

- Inhibition of Kinases : Some indazole derivatives have been explored as kinase inhibitors, which could be relevant for cancer therapies.

Antitumor Efficacy

A study evaluated the effects of this compound on colon cancer cells, revealing significant tumor growth inhibition when combined with other therapeutic agents. This highlights its potential as part of combination therapy strategies.

Antifungal Screening

Another investigation tested various indazole derivatives against resistant strains of C. glabrata. The study found that modifications to the structure enhanced antifungal potency, indicating the importance of structural variations in developing effective antifungal agents .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-chloro-4-(1H-indazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For instance, it may inhibit the activity of certain kinases or enzymes involved in cell signaling, leading to therapeutic effects .

Comparison with Similar Compounds

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structure : Features a thiazole ring (a sulfur- and nitrogen-containing heterocycle) at the 4-position.

- Molecular Formula: C₁₁H₉NO₂S; MW: 219.26 g/mol; CAS RN: 65032-66-8 .

- Key Properties : Melting point (139.5–140°C), purity (97%), and commercial availability at high cost (e.g., 1g: JPY 62,500).

- Thiazole’s sulfur atom may enhance metabolic stability compared to indazole’s nitrogen-rich system. Lower molecular weight (219.26 vs. ~252.67 g/mol for the indazole analog) suggests differences in solubility and bioavailability.

2-Chloro-4-(1H-imidazol-1-yl)benzoic Acid

- Structure: Substituted with a monocyclic imidazole ring at the 4-position.

- Molecular Formula : C₁₀H₇ClN₂O₂; MW : 222.63 g/mol; CAS RN : 1343201-44-4 .

- Key Properties : Predicted pKa = 2.27 (indicating stronger acidity than unsubstituted benzoic acid), density = 1.42 g/cm³.

- The smaller imidazole ring may reduce steric hindrance, improving access to enzyme active sites. Higher acidity (pKa ~2.27) compared to the indazole analog (predicted pKa ~2–3) suggests stronger electron-withdrawing effects from imidazole.

2-Chloro-4-(methylsulfonyl)benzoic Acid

- Structure : Contains a methylsulfonyl group (strong electron-withdrawing) at the 4-position.

- Molecular Formula : C₁₃H₁₀ClN₃O₅S; MW : 355.76 g/mol; CAS RN : 883806-76-6 .

- Key Properties : Used in high-purity research applications, with a pyrimidine carbonyl moiety enhancing structural complexity.

- Comparison :

- The methylsulfonyl group significantly lowers pKa (via electron withdrawal), increasing acidity compared to indazole’s moderate electron effects.

- Bulkier substituents (e.g., pyrimidine) may hinder solubility in polar solvents.

- Higher molecular weight (355.76 vs. ~252.67 g/mol) could impact pharmacokinetics.

Lactofen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic Acid Ester)

- Structure: Esterified benzoic acid with nitro and trifluoromethylphenoxy groups.

- CAS RN : 77501-63-4 .

- Key Properties : Used as an herbicide; ester group increases lipophilicity.

- Comparison: The ester functionality reduces acidity compared to free carboxylic acids (e.g., indazole derivative). Larger substituents may limit membrane permeability compared to the indazole analog.

2-Chloro-4-(1,3-dioxo-isoindolin-2-yl)benzoic Acid

- Structure : Features a bulky isoindoline-1,3-dione group at the 4-position.

- Molecular Formula: C₁₅H₈ClNO₄; MW: 301.68 g/mol .

- Comparison: The isoindole dione group is highly electron-withdrawing, likely resulting in lower pKa than indazole derivatives. Increased steric bulk may reduce crystallinity or solubility in aqueous media. Potential for π-π interactions with aromatic systems, similar to indazole.

Biological Activity

2-Chloro-4-(1H-indazol-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a chlorine substituent and an indazole ring. The molecular formula is , and it has a molecular weight of approximately 239.64 g/mol . The presence of the indazole structure suggests potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.

Target Interactions

The indazole ring is known for its role in various kinase inhibitors, which are crucial in regulating cellular processes such as growth, differentiation, and apoptosis. This compound may interact with kinases or other enzymes, modulating their activity and influencing biochemical pathways.

Biochemical Pathways

The compound's potential as a kinase inhibitor implies that it could:

- Inhibit cell growth and proliferation.

- Induce differentiation.

- Promote apoptosis.

These effects can be attributed to its ability to alter gene expression and cell signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Indazole derivatives are widely studied for their anticancer properties. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A study highlighted the effectiveness of indazole-containing compounds in inhibiting tumor growth in mouse models, suggesting that this compound could be a candidate for further development in cancer therapies .

Antifungal Activity

Indazole derivatives have been evaluated for their antifungal properties, particularly against Candida species. In vitro studies showed that certain indazole compounds exhibited promising activity against Candida albicans and Candida glabrata, indicating that this compound may also possess antifungal capabilities .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented below:

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antitumor Efficacy : A study investigated the compound's effect on colon cancer cells, revealing significant inhibition of tumor growth when used in combination with other therapeutic agents.

- Antifungal Screening : Another study tested various indazole derivatives against resistant strains of C. glabrata, finding that certain modifications enhanced their antifungal potency.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-4-(1H-indazol-1-yl)benzoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling chloro-substituted benzoic acid derivatives with indazole rings. A model reaction for analogous compounds (e.g., imidazol-1-yl-acetic acid derivatives) highlights the use of dichloromethane as a solvent and diisopropylethylamine as a base to optimize esterification or substitution reactions. Solvent polarity and base strength critically affect reaction efficiency: polar aprotic solvents enhance nucleophilicity, while sterically hindered bases minimize side reactions. For example, substituting chloroacetyl intermediates with indazole under optimized conditions (e.g., reflux in dichloromethane with diisopropylethylamine) can yield >90% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how can data from these methods be interpreted?

Key techniques include:

- NMR Spectroscopy : and NMR confirm molecular structure by identifying aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid groups (δ ~170 ppm).

- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, critical for verifying substituent positions .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity. A retention time of 8–10 minutes under gradient elution (40–80% acetonitrile) is typical for benzoic acid derivatives .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved using software tools like SHELX?

Discrepancies in unit cell parameters or electron density maps often arise from twinning or disordered solvent molecules. SHELXL’s robust refinement algorithms (e.g., TWIN and PART commands) can model twinned crystals, while the SQUEEZE procedure removes diffuse solvent contributions. Cross-validation using R-free values and iterative refinement against high-resolution data (<1.0 Å) improves model accuracy .

Q. What strategies optimize the continuous synthesis of this compound derivatives in microreactors to enhance scalability?

Microreactors enable precise control over reaction parameters (temperature, residence time). For nitration or coupling steps:

- Use droplet-based microreactors to minimize side reactions (e.g., over-nitration) via rapid mixing.

- Optimize flow rates (0.1–1.0 mL/min) and reagent stoichiometry (1:1.1 molar ratio) to achieve >95% conversion. Kinetic studies under continuous flow reveal activation energies, guiding temperature adjustments (e.g., 60–80°C for exothermic steps) .

Q. How can researchers address discrepancies in HPLC purity assessments versus NMR data for this compound batches?

Contradictions may arise from UV-inactive impurities (e.g., inorganic salts) or isomeric byproducts. Mitigation strategies:

Q. What computational methods predict the reactivity of this compound in drug discovery contexts?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electrophilic substitution sites on the indazole ring. Molecular docking (AutoDock Vina) evaluates binding affinities to targets like kinase enzymes. ADMET predictions (SwissADME) assess solubility (LogP ~2.5) and metabolic stability, guiding lead optimization .

Methodological Notes

- Safety : Handle the compound with nitrile gloves and PPE due to potential skin/eye irritation. Store in amber vials at 4°C to prevent photodegradation .

- Data Validation : Cross-reference spectral data with published analogs (e.g., 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.